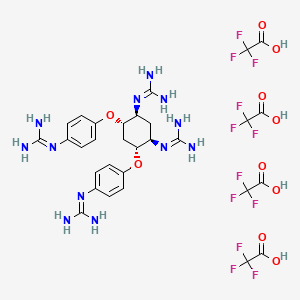
Sulfo-Cyanine7 NHS ester
Vue d'ensemble
Description
Sulfo-Cyanine7 NHS ester is a water-soluble, near-infrared, amine-reactive dye . It is an improved analog of Cy7® fluorophore with a quantum yield improved by 20%, and higher photostability . This fluorescent dye is especially useful for NIR imaging . The dye allows the preparation of sulfo-Cyanine7-labeled biomolecules, such as proteins, with ease .
Synthesis Analysis
The synthesis of Sulfo-Cyanine7 NHS ester involves the reaction of the dye with N-hydroxysuccinimide (NHS) esters . The reaction results in the formation of amine-reactive succinimide esters .Molecular Structure Analysis
The molecular formula of Sulfo-Cyanine7 NHS ester is C41H47KN3O10S2 . The molecular weight is 845.1 g/mol .Chemical Reactions Analysis
The Sulfo-Cyanine7 NHS ester reacts with primary amines, which exist at the N-terminus of each polypeptide chain and in the side-chain of lysine (Lys, K) amino acid residues . This reaction is used for labeling or crosslinking peptides and proteins .Physical And Chemical Properties Analysis
Sulfo-Cyanine7 NHS ester is a dark green powder . It is soluble in water, DMF, and DMSO . The topological polar surface area is 198 Ų .Applications De Recherche Scientifique
Bioimaging
Sulfo-Cyanine7 NHS ester: is extensively used in bioimaging due to its near-infrared (NIR) properties. It’s an improved analog of Cy7® fluorophore with a 20% improved quantum yield and higher photostability . This dye is particularly useful for NIR imaging, which leverages the transparency of biological tissues at specific wavelengths. It’s non-destructive and allows for the monitoring of labeled molecules in live organisms .
Drug Design
In drug design, Sulfo-Cyanine7 NHS ester enables the labeling of biomolecules, such as proteins, which can be used in various experiments related to drug discovery . Its high water solubility makes it ideal for labeling delicate proteins and those prone to denaturation .
Surface-Enhanced Raman Scattering (SERS)
The compound is used in SERS to study the optical behavior of cyanines adsorbed on gold nanoparticles . This application is crucial for predicting the optical response of tags and developing new types of optical tags with cyanine dyes combined with plasmonic nanoparticles .
Sensory Reporting
Sulfo-Cyanine7 NHS ester: serves as a sensory reporter in SERS tags. These tags can determine intracellular pH, oxygen content, and temperature by observing changes in the SERS spectrum in response to local physicochemical parameters .
Reactive Reporting
Functionalized dyes like Sulfo-Cyanine7 NHS ester are attractive for developing SERS tags with reactive reporters. When positioned near a plasmonic core, their fluorescence is quenched, which is beneficial for Raman scattering observations without interference .
Nanoparticle Research
This compound is pivotal in nanoparticle research, especially in the creation of hybrid systems that include gold or silver nanoparticles with reporter molecules. These systems are used for bioimaging and sensing applications .
Molecular Biology
In molecular biology, Sulfo-Cyanine7 NHS ester is used to prepare labeled biomolecules for subsequent use in experiments, such as studying protein interactions and dynamics within cells .
Photostability Studies
Due to its improved photostability, Sulfo-Cyanine7 NHS ester is an excellent subject for photostability studies, which are essential for long-term imaging applications and experiments that require stable fluorescent tagging .
Mécanisme D'action
Target of Action
The primary target of Sulfo-Cyanine7 NHS ester are biomolecules, specifically proteins . The compound is designed to label these proteins for various research and drug design related experiments .
Mode of Action
Sulfo-Cyanine7 NHS ester is an amine-reactive succinimide ester . It works by reacting with the amino groups (primary amines or secondary amines) present in the target biomolecules, forming a stable amide bond . This reaction results in the labeling of the biomolecule with the Sulfo-Cyanine7 molecule .
Pharmacokinetics
It’s known that the compound has high water solubility , which can influence its absorption, distribution, metabolism, and excretion (ADME) properties. The water solubility of the compound also makes it particularly suitable for labeling delicate proteins and proteins prone to denaturation .
Result of Action
The result of Sulfo-Cyanine7 NHS ester action is the successful labeling of the target biomolecule with the Sulfo-Cyanine7 molecule . This labeling allows the biomolecule to be tracked and imaged, particularly in near-infrared (NIR) imaging . NIR imaging takes advantage of the transparency of biological tissues at particular wavelengths, allowing for non-destructive monitoring of the distribution of various labeled molecules in live organisms .
Action Environment
The action of Sulfo-Cyanine7 NHS ester can be influenced by environmental factors. For instance, the compound’s water solubility allows it to label biomolecules in aqueous environments without the need for organic co-solvents . Additionally, the compound’s stability in aqueous solutions can be influenced by factors such as pH and temperature .
Safety and Hazards
Orientations Futures
The Sulfo-Cyanine7 NHS ester has potential applications in various research fields. For instance, it can be used in fluorescence imaging in the near-infrared (NIR) range, which is receiving increasing interest in life science . Furthermore, the dye can be used to monitor the distribution of various labeled molecules in live organisms . The photoisomerization kinetics of Sulfo-Cyanine7 and the formation of its redshifted photoisomer depend strongly on local environmental conditions, such as viscosity, polarity, and steric constraints, which suggests the use of Sulfo-Cyanine7 and other NIR cyanine dyes as environmental sensors .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Sulfo-Cyanine7 NHS ester involves the reaction of Sulfo-Cyanine7 with N-hydroxysuccinimide (NHS) ester in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). This reaction results in the formation of Sulfo-Cyanine7 NHS ester, which can be purified using column chromatography or other suitable methods.", "Starting Materials": [ "Sulfo-Cyanine7", "N-hydroxysuccinimide (NHS) ester", "N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC)" ], "Reaction": [ "Step 1: Dissolve Sulfo-Cyanine7 and NHS ester in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).", "Step 2: Add a coupling agent such as DCC or DIC to the reaction mixture and stir for a suitable period of time at room temperature or under reflux conditions.", "Step 3: Purify the reaction mixture using column chromatography or other suitable methods to obtain Sulfo-Cyanine7 NHS ester as a pure product." ] } | |
Numéro CAS |
1603861-95-5 |
Nom du produit |
Sulfo-Cyanine7 NHS ester |
Formule moléculaire |
C41H46KN3O10S |
Poids moléculaire |
844.05 |
Nom IUPAC |
potassium 1-(6-((2,5-dioxopyrrolidin-1-yl)oxy)-6-oxohexyl)-3,3-dimethyl-2-((E)-2-((E)-3-(2-((E)-1,3,3-trimethyl-5-sulfonatoindolin-2-ylidene)ethylidene)cyclohex-1-en-1-yl)vinyl)-3H-indol-1-ium-5-sulfonate |
InChI |
InChI=1S/C41H47N3O10S2.K/c1-40(2)31-25-29(55(48,49)50)15-17-33(31)42(5)35(40)19-13-27-10-9-11-28(24-27)14-20-36-41(3,4)32-26-30(56(51,52)53)16-18-34(32)43(36)23-8-6-7-12-39(47)54-44-37(45)21-22-38(44)46;/h13-20,24-26H,6-12,21-23H2,1-5H3,(H-,48,49,50,51,52,53);/q;+1/p-1 |
Clé InChI |
CURNAWIXNAMTKN-UHFFFAOYSA-M |
SMILES |
CC1(C)C(/C=C/C2=C/C(CCC2)=C/C=C3N(C)C4=CC=C(S(=O)(O[K])=O)C=C4C/3(C)C)=[N+](CCCCCC(ON5C(CCC5=O)=O)=O)C6=CC=C(S(=O)([O-])=O)C=C61 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Sulfo-Cyanine 7 NHS ester,SulfoCyanine7 NHS ester, SulfoCyanine 7 NHS ester, Sulfo-Cy7 NHS ester,SulfoCy7 NHS ester |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



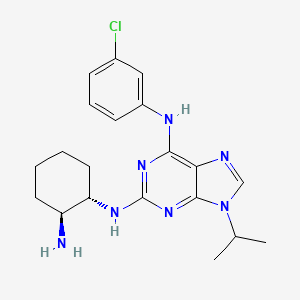
![N-(2,2-Diphenylethyl)-2-(imidazo[1,2-A]pyridin-6-YL)quinazolin-4-amine](/img/structure/B610989.png)

![2-(7-Methylimidazo[1,2-A]pyridin-6-YL)-N-(2-phenyl-2-(pyridin-4-YL)ethyl)quinazolin-4-amine](/img/structure/B610991.png)
![4-(1H-1,3-benzodiazol-1-yl)-N-[4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B610993.png)
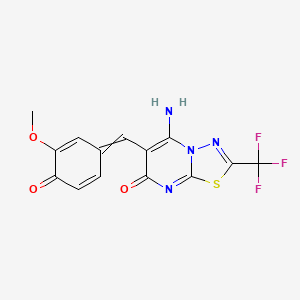
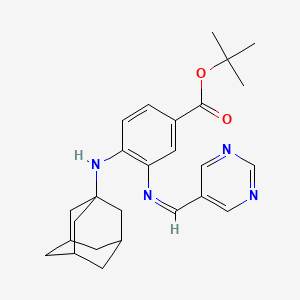
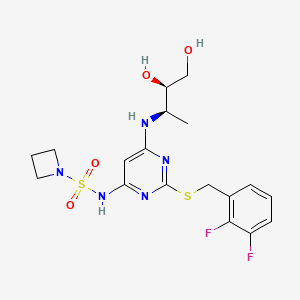
![N-(2-{[(2,3-Difluorophenyl)methyl]sulfanyl}-6-{[(2S,3R)-3,4-dihydroxybutan-2-yl]amino}pyrimidin-4-yl)azetidine-1-sulfonamide](/img/structure/B610999.png)


![3-[4-[(7-Hydroxy-2-oxo-3-phenylchromen-4-yl)methyl]phenyl]prop-2-enoic acid](/img/structure/B611005.png)
